3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone
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Overview
Description
Reactants: Intermediate chromene and hydroxylamine.
Conditions: Base-catalyzed cyclization in ethanol.
Product: Benzochromeno-isoxazole intermediate.
Attachment of Chlorophenyl Methanone Group:
Reactants: Benzochromeno-isoxazole intermediate and 4-chlorobenzoyl chloride.
Conditions: Friedel-Crafts acylation in the presence of aluminum chloride.
Product: 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone.
Industrial Production Methods
For industrial-scale production, process optimization focuses on maximizing yield and purity while minimizing environmental impact. Common approaches include the use of continuous flow reactors for better control over reaction parameters and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone involves multiple steps, typically starting from commercially available precursors
Formation of Benzochromene Core:
Reactants: Phenol derivatives and suitable aldehydes.
Conditions: Acid-catalyzed cyclization under reflux conditions.
Product: Intermediate chromene compound.
Chemical Reactions Analysis
Types of Reactions
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone undergoes several types of chemical reactions:
Oxidation: Typically involving oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, chromium trioxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with substituted phenyl or benzyl groups.
Scientific Research Applications
Chemistry
3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone serves as a valuable intermediate in organic synthesis, aiding the construction of complex molecular architectures. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In the field of medicinal chemistry, this compound is investigated for its potential pharmacological activities. It exhibits interesting bioactive properties, such as anti-inflammatory, antimicrobial, and anticancer activities, which are attributed to its ability to interact with various biological targets.
Industry
The compound finds applications in material science, particularly in the development of advanced materials with specific electronic and optical properties. Its structural motifs are explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone involves its interaction with molecular targets such as enzymes, receptors, and DNA. The compound's structure allows it to fit into specific binding sites, leading to the modulation of biological pathways.
Molecular Targets: Enzymes, receptors, DNA.
Pathways Involved: Inhibition of inflammatory pathways, induction of apoptosis in cancer cells, antimicrobial activity through cell wall disruption.
Comparison with Similar Compounds
Compared to other benzochromenes and isoxazole derivatives, 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone stands out due to its integrated structural features, which confer unique chemical and biological properties.
Similar Compounds
Benzochromene Derivatives: Variants with different substituents on the chromene ring.
Isoxazole Derivatives: Compounds with alternative substitutions on the isoxazole ring.
Chlorophenyl Compounds: Other compounds featuring the chlorophenyl group but lacking the complex fused ring system.
Properties
IUPAC Name |
(4-chlorophenyl)-(11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO3/c22-16-8-5-14(6-9-16)21(24)23-20-15(12-26-23)11-25-18-10-7-13-3-1-2-4-17(13)19(18)20/h1-10,15,20H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXXMIUYLXMDARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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